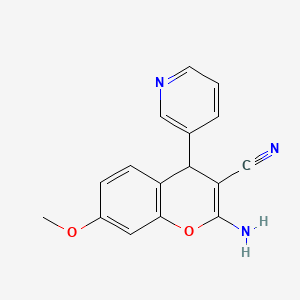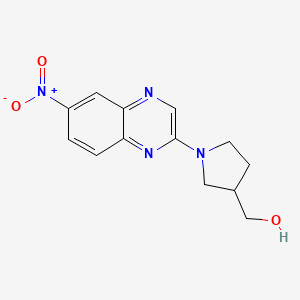
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile, also known as AMCPC, is a heterocyclic organic compound that has recently been studied for its potential in various scientific applications. AMCPC is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are known for their strong aromatic properties and for their ability to bind to DNA. AMCPC has been studied for its potential as a pharmaceutical agent, as well as for its potential to be used in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized through reactions involving condensation and cyclization processes. For instance, Han et al. (2014) describe the synthesis of related chromene compounds through the condensation of 3-methoxyphenol with β-dicyanostyrenes, followed by preparation of intermediate enamines and cyclization using K2CO3 /Cu2Cl2 as a catalyst (Han et al., 2014).
Chemical and Structural Analysis
- Spectral Analysis and Quantum Studies : Halim and Ibrahim (2022) conducted spectral analysis and quantum studies on similar compounds, offering insights into their reactivity and thermodynamic properties (Halim & Ibrahim, 2022).
- Crystal Structure Analysis : The crystal structure of related compounds has been determined through X-ray diffraction, providing insights into the molecular structure and stability (Ganapathy et al., 2015).
Potential Applications
- Photosensitivity Studies : Roushdy et al. (2019) examined the photosensitivity of related chromene compounds, indicating their potential use in optoelectronic devices (Roushdy et al., 2019).
- Pharmacological Activities : Abdelwahab and Fekry (2022) synthesized similar chromene derivatives and evaluated their analgesic and anticonvulsant activities, highlighting their potential in pharmacological applications (Abdelwahab & Fekry, 2022).
- Catalysis : Osyanin et al. (2012) reported the catalyzed synthesis of related chromene compounds, emphasizing the process's mild reaction conditions and environmental friendliness (Osyanin et al., 2012).
- Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated similar compounds for antibacterial and antifungal activities, showing potential in microbial control applications (Okasha et al., 2022).
Propiedades
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-11-4-5-12-14(7-11)21-16(18)13(8-17)15(12)10-3-2-6-19-9-10/h2-7,9,15H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXTHKOSGJBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)



![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)